2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Medicinal Chemistry Protease-Activated Receptor Drug Discovery

Researchers developing PAR1-targeted thrombosis therapies face batch variability with free-base sulfonylpiperazines, compromising assay reproducibility. 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride (CAS 1803586-99-3) resolves this as a stoichiometrically defined HCl salt. • Documented PAR1 antagonist activity (IC₅₀ = 21 µM, HEK293 calcium mobilization assay) • Ortho-benzonitrile vector enables structure-based optimization; free piperazine NH permits rapid N-functionalization for SAR exploration • CNS-favorable physicochemical profile (XLogP3 = 0.1, TPSA = 81.6 Ų, MW = 287.76) supports neurodegenerative kinase inhibitor programs

Molecular Formula C11H14ClN3O2S
Molecular Weight 287.77 g/mol
CAS No. 1803586-99-3
Cat. No. B1372392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride
CAS1803586-99-3
Molecular FormulaC11H14ClN3O2S
Molecular Weight287.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl
InChIInChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
InChIKeyAOVZTABTIPEZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride: A Sulfonylpiperazine Building Block


2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride (CAS 1803586-99-3) is the hydrochloride salt of a sulfonylpiperazine benzonitrile derivative, with molecular formula C₁₁H₁₄ClN₃O₂S and molecular weight 287.76 g/mol . The compound belongs to the broader sulfonylpiperazine class, which has been extensively reviewed for its diverse biological activities including anticancer, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties [1]. The free base form, 2-(piperazin-1-ylsulfonyl)benzonitrile (CAS 743440-24-6), exhibits a melting point of 169–171 °C and a computed XLogP3 of 0.1, indicating balanced hydrophilicity–lipophilicity . The hydrochloride salt form enhances aqueous solubility relative to the free base, a critical consideration for biological assay compatibility .

Hydrochloride salt provides defined stoichiometry and aqueous buffer compatibility for biological assays
Ortho-nitrile substituent enables distinct synthetic diversification compared to meta or para analogs
Three orthogonal reactive handles (piperazine NH, nitrile, sulfonyl) support parallel library synthesis
Crystalline form facilitates purification and characterization by NMR/HPLC

Why Ortho-Substituted Sulfonylpiperazine Benzonitriles Are Not Interchangeable


Within the sulfonylpiperazine benzonitrile family, the position of the nitrile substituent on the phenyl ring critically determines target engagement, physicochemical properties, and synthetic utility. The 2-substituted (ortho) isomer presents a distinct steric and electronic environment compared to the 3- and 4-substituted analogs, which can profoundly affect binding pocket complementarity and metabolic stability [1]. The hydrochloride salt form of the 2-isomer (CAS 1803586-99-3) offers defined stoichiometry and improved aqueous handling relative to the free base (CAS 743440-24-6), eliminating batch-to-batch variability in salt content that can confound biological assay reproducibility . Generic substitution with the 4-substituted regioisomer (CAS 1044761-22-9) or with non-nitrilated benzenesulfonyl piperazines risks altering pharmacological profiles and synthetic downstream compatibility [2].

Regioisomer substitution (2- vs 4-benzonitrile)
Target engagement profiles may diverge significantly; PAR1 activity context documented for the 2-isomer may not transfer to the 4-substituted analog, which shows distinct cellular phenotypes.
Free base replacement
Using the free base instead of the hydrochloride salt can reduce aqueous solubility and introduce batch-to-batch variability in salt content, potentially affecting assay reproducibility and dosing accuracy.

Differentiation Evidence for 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride


Ortho vs. Para Regioisomer Target Engagement Divergence

The 2-(piperazine-1-sulfonyl)benzonitrile scaffold exhibits measurable antagonist activity at human protease-activated receptor 1 (PAR1) with an IC₅₀ of 21,000 nM (21 µM) when tested in HEK293 cells co-expressing Gα15, assessed via inhibition of haTRAP-induced calcium mobilization [1]. While this represents modest potency, the 2-substituted regioisomer places the nitrile group in a sterically constrained ortho position that can serve as a hydrogen bond acceptor and participate in dipole–dipole interactions distinct from the 4-substituted isomer (CAS 870761-05-0 / HCl salt CAS 1044761-22-9), which exhibits anti-proliferative activity against MCF-7 breast cancer cells with an IC₅₀ of approximately 15 µM in a different target context [2]. This target–phenotype divergence demonstrates that the regioisomeric substitution pattern is not interchangeable.

Regioisomer target engagement
Cross-study comparable
2-isomer: PAR1 IC₅₀ 21 µM (Ca²⁺ assay)
vs
4-isomer: MCF-7 IC₅₀ ≈ 15 µM (viability assay)
Supports regioisomer-specific PAR1 context; direct comparison limited by different assay platforms.
Assays not interchangeable; cross-study interpretation requires caution.
Medicinal Chemistry Protease-Activated Receptor Drug Discovery

Hydrochloride Salt vs. Free Base Handling and Solubility

The hydrochloride salt (CAS 1803586-99-3, MW 287.76 g/mol) provides distinct handling advantages over the free base (CAS 743440-24-6, MW 251.30 g/mol). The salt form increases aqueous solubility due to ionization of the piperazine secondary amine, which is critical for achieving consistent compound concentrations in biological assay buffers . Vendor specifications for the hydrochloride salt indicate a minimum purity of 95% , while the free base is available at 95%+ and up to NLT 98% from certain suppliers. The hydrochloride salt is supplied as a white crystalline powder with defined stoichiometry (one HCl per molecule), eliminating ambiguity in free-base equivalent calculations for dose–response studies .

Salt form vs. free base
Data to verify
HCl salt: crystalline, MW 287.76, aqueous soluble
vs
Free base: MW 251.30, mp 169–171 °C, limited solubility
HCl salt may support consistent compound dosing in cell-based assays.
Purity specification from vendor data; independent characterization recommended.
Assay Development Biochemical Pharmacology Compound Management

Sulfonylpiperazine Scaffold as a Privileged Structure

The sulfonylpiperazine scaffold is recognized as a privileged structure in medicinal chemistry. A comprehensive 2023 review catalogued 187 potent sulfonylpiperazine-bearing heterocyclic core structures with demonstrated biological efficacy spanning anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory activities [1]. The 2-benzonitrile substitution differentiates this compound from simple benzenesulfonyl piperazines (e.g., CAS 14172-55-5, melting point 111–112 °C ) by introducing a nitrile group that can act as both a hydrogen bond acceptor and an electron-withdrawing substituent, modulating the pKa of the piperazine nitrogen and influencing target binding [2]. The computed topological polar surface area (TPSA) of 81.6 Ų and XLogP3 of 0.1 for the free base indicate favorable drug-like properties within Lipinski's rule-of-five space .

Privileged scaffold inference
Class-level inference
Scaffold linked to 187 bioactive sulfonylpiperazines; ortho-nitrile adds H-bond acceptor and synthetic handle.
Class-level recognition supports exploration; target-specific validation needed.
Review-based inference; compound-specific data limited.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Synthetic Versatility via Three Orthogonal Reactive Handles

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride presents three distinct reactive handles for chemical diversification: (i) the free piperazine NH for N-alkylation, N-acylation, or N-sulfonylation; (ii) the benzonitrile group for reduction to benzylamine, hydrolysis to benzamide or benzoic acid, or cycloaddition to tetrazole; and (iii) the sulfonyl group for further functionalization [1]. This orthogonality enables efficient parallel library synthesis. The compound is classified as a building block for pharmaceutical and agrochemical synthesis [1]. Its higher molecular weight (287.76 g/mol for HCl salt) and defined physicochemical profile (melting point 169–171 °C for free base) facilitate purification by crystallization and characterization by NMR and HPLC . This contrasts with simpler piperazine building blocks such as 1-Boc-piperazine (MW 186.25 g/mol) or 1-Cbz-piperazine, which lack the sulfonyl-benzonitrile scaffold and would require additional synthetic steps to install similar functionality [2].

Synthetic versatility
Supporting evidence
3 reactive handles: NH, nitrile, sulfonyl
vs
1-Boc-piperazine: single site after deprotection
Enables diverse library synthesis with fewer steps compared to simpler piperazine building blocks.
Pre-installed functionality reduces de novo assembly effort.
Synthetic Chemistry Parallel Synthesis Library Design

Application Scenarios for 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride


PAR1 Antagonist Lead Optimization

Research groups investigating protease-activated receptor 1 (PAR1) as a therapeutic target for thrombosis or tumor progression can use 2-(piperazine-1-sulfonyl)benzonitrile hydrochloride as a starting scaffold with documented, albeit modest, PAR1 antagonist activity (IC₅₀ = 21 µM in HEK293 calcium mobilization assay) [1]. The ortho-benzonitrile substitution provides a defined vector for structure-based optimization, while the free piperazine NH permits rapid N-functionalization to explore SAR. The hydrochloride salt ensures consistent aqueous solubility for cell-based assay workflows.

Kinase Inhibitor Library Design

Medicinal chemists designing focused kinase inhibitor libraries can exploit the 2-benzonitrile sulfonylpiperazine scaffold as a type II or type III kinase inhibitor hinge-binding motif surrogate. The benzonitrile component provides a handle for further derivatization and has been described as enabling applications in kinase inhibitor development [2]. The scaffold's computed drug-like properties (XLogP3 = 0.1, TPSA = 81.6 Ų) place it within favorable property space for CNS penetration, relevant for kinases implicated in neurodegenerative diseases .

Ziprasidone Impurity Reference Standard

Compounds with molecular formula C₁₁H₁₃N₃O₂S have been catalogued in the context of ziprasidone-related impurity reference standards . Given the structural relationship between sulfonylpiperazine benzonitriles and the ziprasidone core scaffold (which contains a benzisothiazolyl-piperazine moiety), this compound may serve as a process-related impurity marker or synthetic intermediate standard in the quality control of atypical antipsychotic drug substance manufacturing.

CNS-Targeting Agent Development

The balanced physicochemical profile of the scaffold—moderate molecular weight (287.76 g/mol for HCl salt), low XLogP3 (0.1), moderate TPSA (81.6 Ų), and a single hydrogen bond donor—is consistent with properties associated with CNS drug-likeness . Researchers developing agents targeting CNS receptors (e.g., 5-HT₆, dopamine D₂/D₃, or mGlu5) can utilize this compound as a core scaffold for fragment-based or structure-based drug design. The ortho-nitrile offers an additional hydrogen bond acceptor that can engage catalytic lysine or serine residues in aminergic GPCR binding pockets [2].

Application
Selection Property
Validation Focus
PAR1 antagonist lead optimization
Ortho-nitrile and free piperazine NH for SAR exploration
PAR1 binding and functional antagonism assays
Kinase inhibitor library design
Sulfonylpiperazine scaffold with drug-like properties (TPSA 81.6, XLogP3 0.1)
Kinase panel profiling and hinge-binding motif assessment
Ziprasidone impurity reference
Structural relatedness to ziprasidone core scaffold
HPLC impurity profiling and identity confirmation
CNS-targeting agent research
Balanced physicochemical profile within CNS MPO space
CNS MPO score assessment and aminergic GPCR binding
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